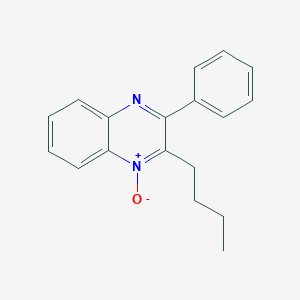
2-Butyl-3-phenylquinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-phenylquinoxaline 1-oxide, also known as BQNO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a redox-cycling agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and related biological processes.
Mechanism Of Action
2-Butyl-3-phenylquinoxaline 1-oxide acts as a redox-cycling agent, which means that it can generate reactive oxygen species by cycling between its oxidized and reduced forms. This process can lead to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells.
Biochemical And Physiological Effects
2-Butyl-3-phenylquinoxaline 1-oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-3-phenylquinoxaline 1-oxide has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-3-phenylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying the role of oxidative stress in various biological processes. However, one limitation of using 2-Butyl-3-phenylquinoxaline 1-oxide is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
1. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in combination with other anti-cancer agents to enhance their efficacy.
2. Studying the effects of 2-Butyl-3-phenylquinoxaline 1-oxide on mitochondrial function and metabolism.
3. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in the treatment of inflammatory diseases.
4. Developing new derivatives of 2-Butyl-3-phenylquinoxaline 1-oxide with improved efficacy and reduced toxicity.
5. Investigating the role of 2-Butyl-3-phenylquinoxaline 1-oxide in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
In conclusion, 2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound that has been extensively used in scientific research for its ability to induce oxidative stress and related biological processes. It has been shown to have anti-cancer and anti-inflammatory effects, and its potential use in combination with other agents and in the treatment of various diseases warrants further investigation.
Synthesis Methods
The synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide involves the reaction of 2-nitrophenylquinoxaline with butyllithium, followed by reduction with sodium borohydride. The resulting product is then oxidized with lead tetraacetate to yield 2-Butyl-3-phenylquinoxaline 1-oxide.
Scientific Research Applications
2-Butyl-3-phenylquinoxaline 1-oxide has been extensively used in scientific research as a tool to study oxidative stress and related biological processes. It has been shown to induce oxidative stress in various cell types, including cancer cells, and has been used to investigate the role of oxidative stress in cancer development and progression.
properties
CAS RN |
18992-52-4 |
|---|---|
Product Name |
2-Butyl-3-phenylquinoxaline 1-oxide |
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Canonical SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
synonyms |
2-Butyl-3-phenylquinoxaline 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



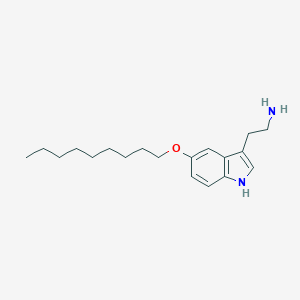
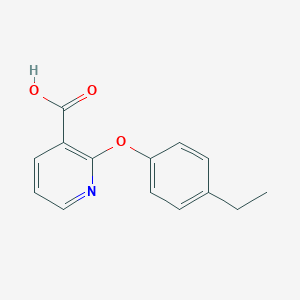
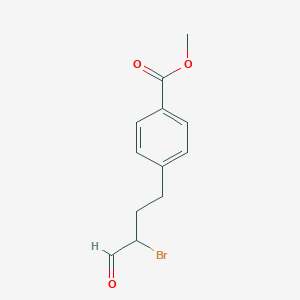
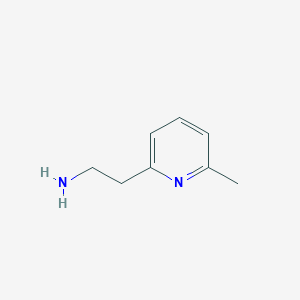
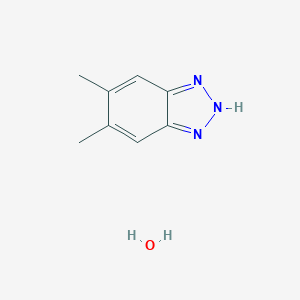
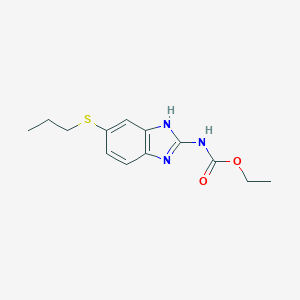
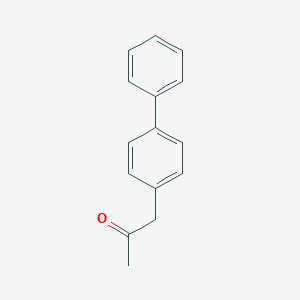
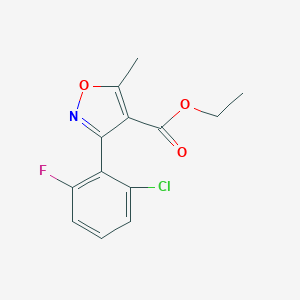
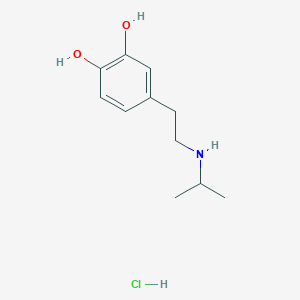
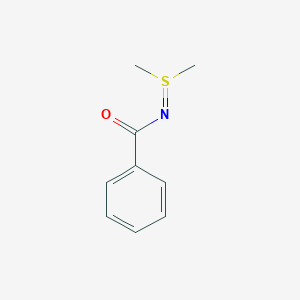

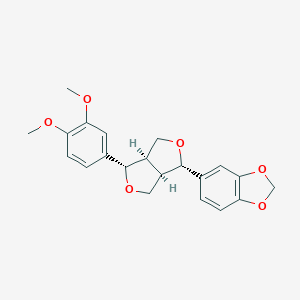
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
